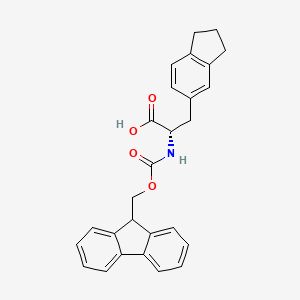

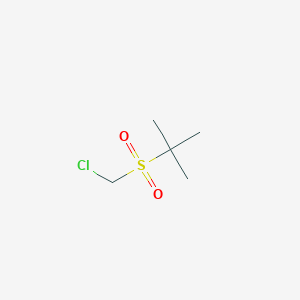

![molecular formula C20H20BrN3O2S B2545347 5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-82-6](/img/structure/B2545347.png)

5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione" is a derivative of the pyrimido[4,5-b]quinoline-dione family. This family of compounds has been studied for their potential as corrosion inhibitors for mild steel in acidic environments. The related compounds, such as those mentioned in the first paper, have shown significant inhibition efficiency, with one of the derivatives achieving up to 98.30% efficiency at a certain concentration .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, a related compound with a bromophenyl group has been synthesized and characterized by various methods including IR, 1H NMR, and elemental analysis . The synthesis likely involves the formation of the pyrimido[4,5-b]quinoline-dione core followed by the introduction of the bromophenyl and propylsulfanyl substituents through appropriate functional group transformations.

Molecular Structure Analysis

The molecular structure of a similar compound, "4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione," has been determined using X-ray crystallography. The analysis revealed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring. Non-classical hydrogen bonds and π-π interactions were also observed, which could be relevant for the compound .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound "this compound." However, based on the structural similarities with the compounds studied, it can be inferred that it may also exhibit similar reactivity patterns, such as the ability to form adsorbed films on metal surfaces, which is a key feature for corrosion inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the related compounds have been characterized by their ability to adsorb onto mild steel surfaces and inhibit corrosion in a 1 M HCl solution. The adsorption data conformed to the Langmuir adsorption isotherm, and the compounds were identified as cathodic-type inhibitors . The crystal structure analysis of a related compound provides insights into the density and molecular interactions, which are important for understanding the physical properties of these compounds .

科学的研究の応用

Hantzsch-like Synthesis and Applications

Diab et al. (2021) described a novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores like benzene and pyridine. These compounds were synthesized via a multicomponent reaction, highlighting the versatility of the pyrimido[4,5-b]quinoline scaffold in creating complex heterocyclic structures. The study showcases the potential of these compounds in further chemical transformations and possibly in drug discovery due to their unique chemical properties Diab, Salem, Abdelhamid, & Elwahy, 2021.

One-Pot Syntheses and Chemical Diversity

Harutyunyan et al. (2019) demonstrated a one-pot synthesis method for creating substituted 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones. This method involves the condensation of 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes, showcasing the ease of introducing diverse aryl groups into the pyrimido[4,5-b]quinoline scaffold. This approach allows for the rapid generation of a wide array of compounds for potential applications in material science and pharmacology Harutyunyan, Israyelyan, Panosyan, Hakobyan, & Hovsepyan, 2019.

Catalytic Applications and Novel Compound Synthesis

Sepehrmansouri et al. (2020) explored the use of metal-organic frameworks (MOFs) for the synthesis of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. The study highlights the effectiveness of MOFs in catalyzing the synthesis of complex organic molecules, potentially opening new avenues for the use of these compounds in catalysis and material science Sepehrmansouri, Zarei, Zolfigol, Moosavi-Zare, Rostamnia, & Moradi, 2020.

Antifungal Activity and Pharmaceutical Applications

Araghi et al. (2020) reported the synthesis of pyrimido[4,5-b]quinoline derivatives and evaluated their antifungal activities, highlighting the potential pharmaceutical applications of these compounds. The study demonstrates the utility of these compounds in developing new antifungal agents, contributing to the ongoing search for more effective treatments for fungal infections Araghi, Mirjalili, Zamani, Khabnadideh, Zomorodian, Faghih, & Arabi, 2020.

特性

IUPAC Name |

5-(4-bromophenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-9,15H,2-5,10H2,1H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVWLZMZYKTSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)

![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)